molecular formula C21H19N3O3S B11109475 4-ethoxy-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

4-ethoxy-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11109475
M. Wt: 393.5 g/mol
InChI Key: MCWPHGXHLORCDC-UHFFFAOYSA-N
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Description

4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic value, making them a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . The reaction conditions are mild and metal-free, often involving the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides .

Scientific Research Applications

4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ETHOXY-N~1~-(4-IMIDAZO[1,2-A]PYRIDIN-2-YLPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

4-ethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H19N3O3S/c1-2-27-18-10-12-19(13-11-18)28(25,26)23-17-8-6-16(7-9-17)20-15-24-14-4-3-5-21(24)22-20/h3-15,23H,2H2,1H3

InChI Key

MCWPHGXHLORCDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

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